4-Bromo-2,6-dichloroanisole
Overview
Description
“4-Bromo-2,6-dichloroanisole” is a chemical compound with the molecular formula C7H5BrCl2O . It is also known by other names such as “5-Bromo-1,3-dichloro-2-methoxybenzene” and “1-Bromo-3,5-dichloro-4-methoxybenzene” among others .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,6-dichloroanisole consists of a benzene ring substituted with bromo, chloro, and methoxy groups . The IUPAC name for this compound is 5-bromo-1,3-dichloro-2-methoxybenzene .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-2,6-dichloroanisole are not available, bromoanisoles like 4-Bromoanisole have been studied in Suzuki coupling reactions with phenylboronic acid, catalyzed by palladium pincer complexes .
Physical And Chemical Properties Analysis
4-Bromo-2,6-dichloroanisole has a molecular weight of 255.92 g/mol . It has a computed XLogP3 value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond . Its exact mass and monoisotopic mass are both 253.89008 g/mol . Its topological polar surface area is 9.2 Ų .
Scientific Research Applications
Formation of Off-Flavor Compounds in Water Chlorination : Chloroanisoles, including compounds like 2,4-dichloroanisole and 2,6-dichloroanisole, are identified as off-flavor compounds that produce earthy and musty flavors in drinking water. Research by Zhang et al. (2016) in "Chemosphere" found that high chlorine doses during water treatment lead to low concentrations of these intermediates. The presence of ions such as Fe(3+) and Al(3+) facilitated the formation of chloroanisoles (Zhang et al., 2016).
Catalyzed Reductive Homocoupling in Water : Monopoli et al. (2010) described an efficient process for the homocoupling of chloroarenes, including chloroanisoles like 4-chloroanisole, using glucose as a clean and renewable reductant in "The Journal of Organic Chemistry". This process is significant in the field of green chemistry (Monopoli et al., 2010).
Detection and Determination in Water Samples : A study by Bai et al. (2016) in the "Journal of Separation Science" developed a method for the simultaneous determination of chloroanisoles and their precursors in water samples. This method is crucial for monitoring and ensuring water quality (Bai et al., 2016).
Environmental Presence and Impact : Research by Führer and Ballschmiter (1998) in "Environmental Science & Technology" investigated the concentrations of various halogenated anisoles, including bromochloroanisoles, in the marine troposphere of the Atlantic Ocean, suggesting both anthropogenic and biogenic origins (Führer & Ballschmiter, 1998).
Synthesis and Application in Chemical Processes : Chen Xingquan (2010) in "Fine Chemicals" reported the synthesis of 2,6-Dichloroanisole using dimethyl carbonate as a methylating agent. This method offers an alternative to traditional, more toxic reagents (Chen Xingquan, 2010).
properties
IUPAC Name |
5-bromo-1,3-dichloro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYSFAKCFYRCRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514109 | |
Record name | 5-Bromo-1,3-dichloro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dichloroanisole | |
CAS RN |
19240-91-6 | |
Record name | 5-Bromo-1,3-dichloro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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